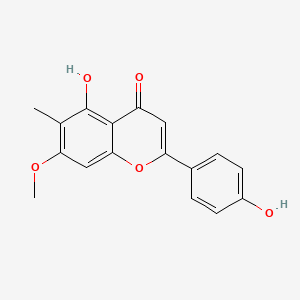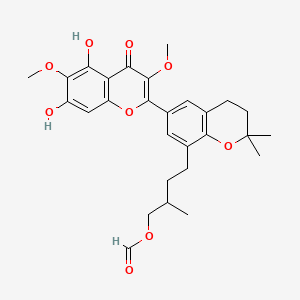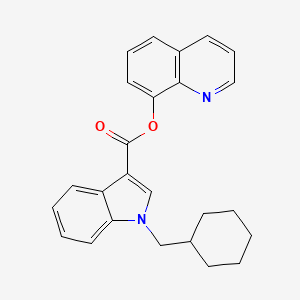
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone: is a synthetic cannabinoid that is structurally related to JWH 073. This compound is primarily used for research and forensic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone involves the reaction of 1-butyl-6-methoxy-1H-indole-3-carboxylic acid with 1-naphthalenyl-methanone under specific conditions . The reaction typically requires a solvent such as dimethylformamide, dimethyl sulfoxide, or ethanol, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities .
Análisis De Reacciones Químicas
Types of Reactions: (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone involves its interaction with cannabinoid receptors, specifically the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2) . The compound acts as an agonist at these receptors, mimicking the effects of natural cannabinoids. This interaction leads to various physiological and pharmacological effects, including modulation of neurotransmitter release and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
JWH 073: The parent compound, which is a potent synthetic cannabinoid.
JWH 073 6-hydroxyindole metabolite: A primary metabolite of JWH 073 that is structurally similar to the 6-methoxyindole analog.
JWH 018: Another synthetic cannabinoid with a similar structure and pharmacological profile.
Uniqueness: (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone is unique due to the presence of a methoxy group at the 6-position of the indole ring. This structural modification can influence its binding affinity and activity at cannabinoid receptors, potentially leading to different pharmacological effects compared to other similar compounds .
Propiedades
IUPAC Name |
(1-butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-3-4-14-25-16-22(20-13-12-18(27-2)15-23(20)25)24(26)21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15-16H,3-4,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQNBXNHANIAJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017696 |
Source


|
| Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869980-05-1 |
Source


|
| Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)






![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)



![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)

